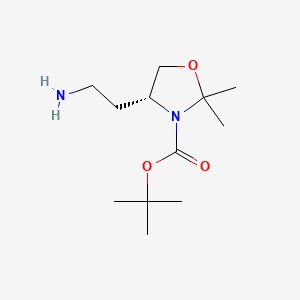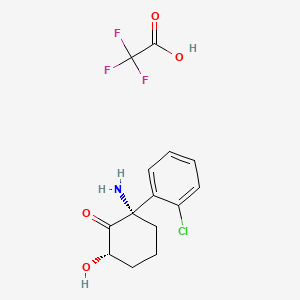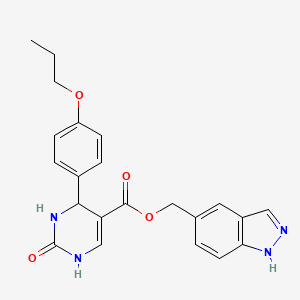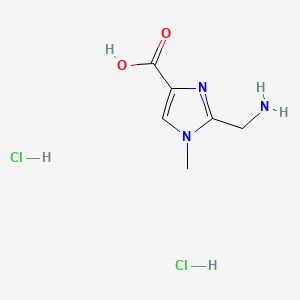![molecular formula C10H18N2O B6605185 N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine CAS No. 2193064-84-3](/img/structure/B6605185.png)
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine (NPAOH) is an organic compound that is used as a reagent in a variety of scientific research applications. It is a versatile compound with a wide range of uses in the laboratory and has been studied extensively for its biochemical and physiological effects. In
Applications De Recherche Scientifique
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is used primarily as a reagent in a variety of scientific research applications. It is used in the synthesis of organic compounds and in the study of biochemical and physiological processes. It has been used in the synthesis of a variety of compounds, including peptides, nucleotides, and amino acids. N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has also been used in the study of enzyme inhibition, protein folding, and DNA replication.
Mécanisme D'action
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine acts as a nucleophile, reacting with electrophilic compounds to form new covalent bonds. It is able to react with a variety of substrates, including proteins, nucleic acids, and carbohydrates. The reaction is reversible, with the rate of the reaction determined by the concentration of the substrate and the rate of the reaction.
Biochemical and Physiological Effects
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has been studied extensively for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of DNA replication, the inhibition of protein folding, and the inhibition of cell growth. N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also stable at room temperature and has a wide range of applications. However, it is also a highly reactive compound and must be handled with care. Additionally, it is not suitable for use in medical applications, as it has not been tested for safety or efficacy.
Orientations Futures
The potential applications of N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine are vast and there are many potential future directions for research. One possible direction is the study of its effects on cancer cells. Additionally, further research into its use in the synthesis of peptides and nucleotides could be beneficial. Other potential areas of research include the study of its effects on the immune system, its use in drug delivery, and its potential use in the development of new drugs. Finally, further research into the mechanisms of action of N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine could provide valuable insight into its biochemical and physiological effects.
Méthodes De Synthèse
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is synthesized by a reaction between hydrazine and propylene oxide in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at elevated temperatures. The reaction is exothermic and the resulting product is a white solid. The product can be purified by recrystallization, and the yield of the reaction is typically greater than 90%.
Propriétés
IUPAC Name |
N-(3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-5-12-6-8-3-4-9(7-12)10(8)11-13/h8-9,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESXIVTPPHRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CCC(C1)C2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)



![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)